molecular formula C₁₆H₂₂O₆ B1139988 Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside CAS No. 20689-03-6

Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside

Cat. No. B1139988
CAS RN: 20689-03-6
M. Wt: 310.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside (BIP-M) is a synthetic sugar derivative that has been used in a variety of scientific research applications. It is a valuable compound in laboratory experiments due to its ability to act as a stabilizing agent, as well as its low toxicity, and its ability to be easily synthesized. BIP-M has been studied extensively, and its biochemical and physiological effects have been observed.

properties

IUPAC Name

(1R)-1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-16(2)21-13-12(11(18)8-17)20-15(14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,17-18H,8-9H2,1-2H3/t11-,12-,13+,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCNUNUEQRYLNZ-MRLBHPIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC2C(CO)O)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H](CO)O)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,3-O-Isopropylidene-alpha-D-mannofuranoside

CAS RN

20689-03-6
Record name Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-mannofuranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20689-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Q & A

Q1: What is the significance of Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside in the synthesis of 1-deoxymannojirimycin?

A1: Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside serves as a crucial starting material in the synthesis of 1-deoxymannojirimycin, as described in the research paper "Synthesis of the Antibiotic 1,5-dideoxy-1,5-imino-d-mannitol" []. The researchers successfully converted this compound into 1-deoxymannojirimycin through a six-step process, achieving an overall yield of 38%. This synthetic route highlights the compound's importance in accessing valuable molecules like 1-deoxymannojirimycin, which holds potential therapeutic interest.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.